![molecular formula C9H17NO3 B1359984 Methyl [1-(methoxymethyl)cyclopentyl]carbamate CAS No. 1142197-99-6](/img/structure/B1359984.png)

Methyl [1-(methoxymethyl)cyclopentyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

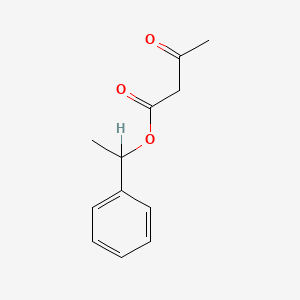

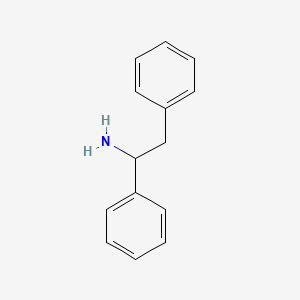

The synthesis of “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” is not clearly described in the search results .Molecular Structure Analysis

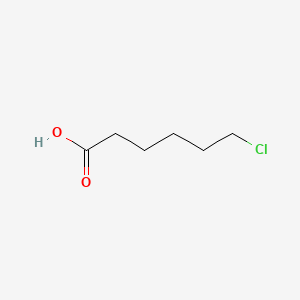

The molecular structure of “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” is represented by the InChI code1S/C9H17NO3/c1-12-7-9 (5-3-4-6-9)10-8 (11)13-2/h3-7H2,1-2H3, (H,10,11) . The molecular weight is 187.24 . Chemical Reactions Analysis

The specific chemical reactions involving “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” are not detailed in the search results .Physical And Chemical Properties Analysis

“Methyl [1-(methoxymethyl)cyclopentyl]carbamate” has a molecular weight of 187.24 . It is recommended to be stored at a temperature of 28°C .科学的研究の応用

Antileukemic Activity

Methyl [1-(methoxymethyl)cyclopentyl]carbamate and its derivatives have been explored for their antileukemic activity. A study found that bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, which include similar carbamate structures, were active against P388 lymphocytic leukemia, suggesting potential applications in leukemia treatment (Anderson, Heider, Raju, & Yucht, 1988).

Anticholinesterase Agents

Compounds based on the structure of methyl [1-(methoxymethyl)cyclopentyl]carbamate have been evaluated as potent inhibitors of cholinesterases. These inhibitors have shown effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important for treating conditions like Alzheimer's disease (Luo et al., 2005).

Corrosion Inhibition

Methyl carbamate, a similar compound, demonstrated properties as a corrosion inhibitor for copper in acidic environments. This suggests potential applications in protecting metals from corrosion, which is significant in industrial processes (John, Kuruvilla, & Joseph, 2013).

Chemical Synthesis

In the field of chemical synthesis, methyl carbamate has been used for the mild cleavage of methoxycarbonyl derivatives, showcasing its utility in synthetic chemistry for producing amines and other compounds (Yeung et al., 2000).

Antineoplastic and Antifilarial Agents

Methyl [1-(methoxymethyl)cyclopentyl]carbamate derivatives have been studied for their potential as antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in cell studies and showed activity against adult worms in filarial infections (Ram et al., 1992).

将来の方向性

特性

IUPAC Name |

methyl N-[1-(methoxymethyl)cyclopentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-12-7-9(5-3-4-6-9)10-8(11)13-2/h3-7H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDNYUVWMHJUFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCC1)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [1-(methoxymethyl)cyclopentyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)